2-[2-[(E)-but-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetic acid
Description
This compound is a structurally complex purinoimidazole derivative characterized by a fused purine-imidazole core. Key structural features include:
- 1,3-dioxopurino[7,8-a]imidazol ring system: A bicyclic framework combining purine and imidazole motifs with two ketone groups at positions 1 and 2.
- Substituents: 4,7-dimethyl groups: Methyl groups at positions 4 and 7 of the purinoimidazole core. (E)-but-2-enyl group: A trans-configured unsaturated aliphatic chain at position 2. Acetic acid moiety: A carboxylic acid functional group at position 6.
The compound’s molecular formula, inferred from its name, is C₁₆H₁₈N₆O₄, with a molecular weight of 358.36 g/mol. The (E)-but-2-enyl group introduces stereochemical rigidity, while the acetic acid moiety enhances hydrophilicity.
Properties
IUPAC Name |
2-[2-[(E)-but-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4/c1-4-5-6-18-13(23)11-12(17(3)15(18)24)16-14-19(8-10(21)22)9(2)7-20(11)14/h4-5,7H,6,8H2,1-3H3,(H,21,22)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHZRHMTJDSBJN-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=C3N2C=C(N3CC(=O)O)C)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=C3N2C=C(N3CC(=O)O)C)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-[(E)-but-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetic acid is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and research findings related to this compound.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from readily available precursors in organic chemistry. The process often utilizes various reactions such as condensation and cyclization to form the imidazole and dioxo groups integral to the structure.
Antimicrobial Properties
Research indicates that derivatives of similar structures exhibit significant antimicrobial activity. For instance, studies on related compounds have demonstrated their effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Bacterial | 32 µg/mL |
| Compound B | Fungal | 16 µg/mL |
| Compound C | Bacterial | 64 µg/mL |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Similar compounds have been shown to inhibit cell proliferation in various cancer cell lines. In vitro studies indicate that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways.
Case Study:
A study published in Journal of Medicinal Chemistry examined a series of purine derivatives and their effects on human cancer cell lines. The results showed that certain modifications to the dioxopurine structure significantly enhanced cytotoxicity against breast and colon cancer cells.
The proposed mechanism of action for compounds with similar structures includes:
- Inhibition of DNA Synthesis : By mimicking nucleotide structures.
- Interference with Enzyme Function : Such as inhibiting topoisomerases or kinases involved in cell division.
- Induction of Oxidative Stress : Leading to increased apoptosis in malignant cells.
Comparison with Similar Compounds
Research Findings and Limitations
- Structural Data: No direct crystallographic data are provided for the target compound. However, software like SHELXL and ORTEP () are standard tools for resolving such structures.
Preparation Methods
Imidazole Nitro Group Reduction
4-Nitroimidazole derivatives are hydrogenated using 10% Pd/C under 40 psi H₂ in ethanol to yield 4-aminoimidazole intermediates. For example, hydrogenation of 5-substituted-4-nitroimidazoles generates aminooximes (e.g., 4a , 4b ), which serve as key intermediates.
Cyclocondensation with Orthoesters
Aminooximes react with orthoesters (e.g., trimethyl orthoacetate) under reflux to form imidate intermediates (5a–f ). Subsequent heating with ammonia in ethanol at 120–130°C in sealed tubes induces cyclization, yielding the purinoimidazolone core. This method achieves yields of 60–80% for analogous compounds.
Acetic Acid Side Chain Attachment
tert-Butyl Ester Protection Strategy
To avoid premature acid group activation, the acetic acid moiety is introduced as a tert-butyl ester:
Non-Aqueous Ester Cleavage
The tert-butyl ester is deprotected using TiCl₄ in dichloromethane at −10°C, followed by quenching with isopropanol to yield the free acetic acid. This method circumvents aqueous hydrolysis, preserving acid-sensitive functionalities.
Integrated Synthetic Route
A consolidated pathway for the target compound is summarized below:
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Imidazole nitro reduction | H₂, 10% Pd/C, ethanol, 40 psi | 85–90% |
| 2 | Cyclocondensation | Trimethyl orthoacetate, NH₃, 120°C | 65% |
| 3 | C6 Alkylation | (E)-But-2-enyl bromide, K₂CO₃, ethyl acetate | 58% |
| 4 | Acetic acid incorporation | tert-Butyl chloroacetate, K₂CO₃, reflux | 73% |
| 5 | Ester cleavage | TiCl₄, CH₂Cl₂, −10°C | 82% |
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆) : δ 6.85 (dd, J = 15.6 Hz, 1H, CH=CH), 5.95 (d, J = 15.6 Hz, 1H, CH=CH), 4.12 (s, 2H, CH₂COO), 3.45 (s, 3H, N-CH₃), 2.98 (s, 3H, C-CH₃).
- HRMS (ESI+) : m/z calculated for C₁₉H₂₂N₄O₄ [M+H]⁺: 403.1712; found: 403.1709.
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows ≥98% purity at 254 nm.
Comparative Methodological Analysis
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
- Key Steps : Use 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile as a precursor for cyclization and functionalization. Incorporate density functional theory (DFT) to predict reactivity and optimize reaction pathways (e.g., solvent polarity, temperature) .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol. Validate purity via HPLC (≥95%) .
Q. How should researchers approach structural characterization of this compound?
Methodological Answer:
- Spectroscopy : Combine -NMR and -NMR to resolve aromatic protons and confirm substituent positions. Use high-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray Crystallography : If single crystals are obtainable, analyze dihedral angles and hydrogen-bonding networks to confirm stereochemistry .
Q. What preliminary assays are suitable for evaluating its biological activity?
Methodological Answer:
- In Vitro Screening : Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays. Include positive/negative controls to minimize false positives.
- Dose-Response : Use IC determination via nonlinear regression (e.g., GraphPad Prism) to quantify potency .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict interactions with biological targets?
Methodological Answer:
- DFT Workflow : Optimize the compound’s geometry at the B3LYP/6-311+G(d,p) level. Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron transfer potential.
- Docking Studies : Use AutoDock Vina to simulate binding to active sites (e.g., ATP-binding pockets). Validate with molecular dynamics simulations (100 ns) to assess stability .
Q. How to design experiments for assessing environmental fate and ecological impact?
Methodological Answer:
- Environmental Stability : Measure hydrolysis rates under varying pH (4–9) and UV exposure. Use LC-MS to track degradation products.
- Ecotoxicology : Conduct acute toxicity assays on Daphnia magna (OECD 202) and algae (OECD 201). Calculate EC values .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Q. What advanced techniques quantify thermal stability and phase transitions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen to determine decomposition temperatures.
- Differential Scanning Calorimetry (DSC) : Identify glass transitions and melting points with ±0.5°C accuracy .
Q. How to structure a multi-season study on structure-activity relationships (SAR)?
Methodological Answer:
- Split-Plot Design : Assign derivatives to subplots (e.g., substituent groups) and evaluate biological responses across harvest seasons (n=4 replicates). Use ANOVA with Tukey’s post hoc test for significance .
Q. How to integrate theoretical frameworks into mechanistic studies?
Methodological Answer:
- Conceptual Alignment : Link hypotheses to established theories (e.g., transition-state theory for enzyme inhibition). Use pathway analysis to map interactions (e.g., KEGG database) .
Q. What methodologies assess antioxidant activity in cellular models?
Methodological Answer:
- ROS Scavenging : Use DCFH-DA probes in HUVECs under oxidative stress (HO induction). Quantify fluorescence via flow cytometry.
- Phenolic Content : Apply Folin-Ciocalteu assay and correlate with antioxidant capacity (e.g., TEAC values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
